![molecular formula C19H22N6O B12635679 Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, known for their potential therapeutic applications, particularly in antimicrobial and anticancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives typically involves the condensation of appropriate pyridine and piperazine derivatives under controlled conditions. One optimized method includes using dimethylformamide (DMF) as a solvent and iodine (I₂) as a catalyst. The reaction is often accelerated using microwave irradiation, significantly reducing the reaction time compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrido[2,3-d]pyrimidin-4(1H)-one derivatives .
Aplicaciones Científicas De Investigación
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to their versatile chemical properties.
Mecanismo De Acción
The mechanism of action of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as inhibitors of CDKs, which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells . Other derivatives may target bacterial enzymes, disrupting essential metabolic pathways and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[4,3-d]pyrimidines: Another class of heterocyclic compounds with similar structural features and biological activities.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidines: Known for their CDK4/6 inhibitory activity and potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidines: Studied for their role as CDK2 inhibitors and anticancer properties.
Uniqueness
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives are unique due to their specific structural configuration, which allows for diverse functionalization and a broad spectrum of biological activities. Their ability to act as CDK inhibitors and antimicrobial agents highlights their versatility and potential in various fields of research and industry .
Propiedades
Fórmula molecular |
C19H22N6O |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1-propyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N6O/c1-2-9-25-14-21-19(26)15-6-7-17(22-18(15)25)24-12-10-23(11-13-24)16-5-3-4-8-20-16/h3-8,14H,2,9-13H2,1H3 |
Clave InChI |
CLJOKOBWRSBHPB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC(=O)C2=C1N=C(C=C2)N3CCN(CC3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


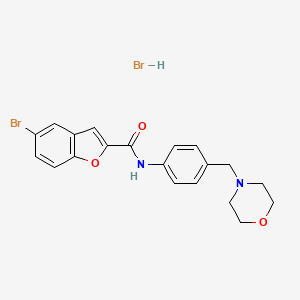
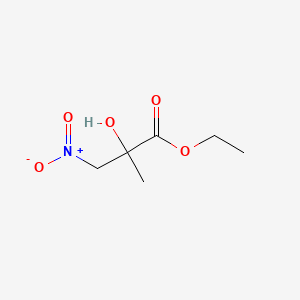
![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)


![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
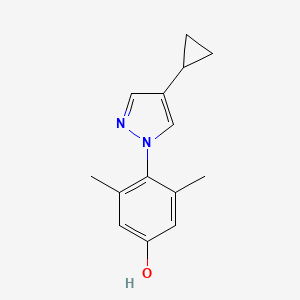
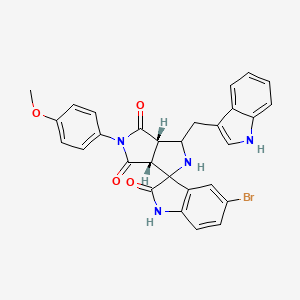
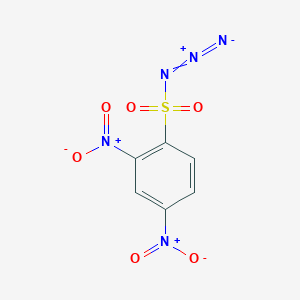
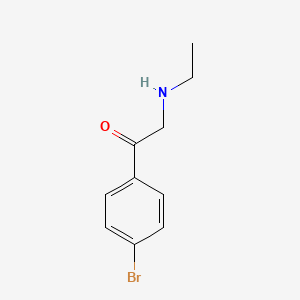
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
